4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
Overview
Description
4-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C17H18O3. It is known for its unique structure, which includes a benzaldehyde group attached to an ethoxy chain that is further connected to a dimethylphenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring and ether linkages contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzoic acid
- 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzyl alcohol
- 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzene
Uniqueness
4-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13-3-6-17(11-14(13)2)20-10-9-19-16-7-4-15(12-18)5-8-16/h3-8,11-12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFZMQSLCFTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366877 | |
Record name | 4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438481-34-6, 5863-37-6 | |
Record name | 4-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438481-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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